molecular formula C19H41O5P B13124764 3-(Hexadecyloxy)propyl dihydrogen phosphate

3-(Hexadecyloxy)propyl dihydrogen phosphate

Cat. No.: B13124764
M. Wt: 380.5 g/mol
InChI Key: HPWNDVYSSQLSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hexadecyloxy)propyl dihydrogen phosphate is a critical synthetic intermediate in the development of advanced antiviral agents, particularly alkoxyalkyl ester prodrugs of nucleoside phosphonates. This compound serves as the foundational phosphonate moiety that is conjugated to nucleoside analogs to dramatically enhance their therapeutic potential. The primary research value of this chemical lies in its role in the synthesis of compounds like Hexadecyloxypropyl-Cidofovir (HDP-CDV). Studies have demonstrated that conjugating Cidofovir (CDV) with the hexadecyloxypropyl group can result in prodrugs that are 40 to 100 times more active in vitro against a range of viruses, including orthopoxviruses (e.g., vaccinia, cowpox) and herpes group viruses, compared to the parent drug . The mechanism by which this intermediate contributes to enhanced efficacy is well-documented. Nucleoside phosphonates like CDV possess poor cell permeability due to their negatively charged phosphonate group. By serving as a precursor to the alkoxyalkyl side chain, 3-(Hexadecyloxy)propyl dihydrogen phosphate facilitates the creation of prodrugs that are more lipophilic, leading to markedly improved cellular uptake. Once inside the cell, these prodrugs are metabolized to release the active nucleoside phosphonate, effectively bypassing the rate-limiting first phosphorylation step and leading to significantly higher intracellular levels of the active diphosphate metabolite . Consequently, this compound is an essential tool for medicinal chemists and pharmaceutical researchers focused on optimizing drug delivery, improving oral bioavailability, and increasing the potency of antiviral therapeutics. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C19H41O5P

Molecular Weight

380.5 g/mol

IUPAC Name

3-hexadecoxypropyl dihydrogen phosphate

InChI

InChI=1S/C19H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-18-16-19-24-25(20,21)22/h2-19H2,1H3,(H2,20,21,22)

InChI Key

HPWNDVYSSQLSNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecyloxy)propyl dihydrogen phosphate typically involves the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of propylene glycol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 3-(Hexadecyloxy)propyl dihydrogen phosphate may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates .

Scientific Research Applications

3-(Hexadecyloxy)propyl dihydrogen phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hexadecyloxy)propyl dihydrogen phosphate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in phospholipid metabolism .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name Molecular Formula Key Structural Features Reference
3-(Hexadecyloxy)propyl dihydrogen phosphate C₁₉H₄₁O₅P Single hexadecyloxy chain, phosphate head
1,2-Dihexadecyl-rac-glycero-3-phosphoric acid C₃₅H₇₁O₇P Two hexadecyloxy chains, glycerol backbone
2-Ethoxy-3-(stearoylamino)propyl dihydrogen phosphate C₂₃H₄₈NO₆P Stearoylamino group, ethoxy substituent
1-Hexadecanoyl-sn-glycero-3-phosphate C₁₉H₃₉O₈P Single palmitoyl chain, glycerol-phosphate
(2R)-2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate C₁₉H₃₇O₈P Lysophosphatidic acid structure

Key Observations :

  • The hexadecyloxy chain in the target compound enhances hydrophobicity compared to shorter-chain analogs but is less hydrophobic than 1,2-dihexadecyl derivatives .
  • The absence of a glycerol backbone distinguishes it from lysophosphatidic acids (e.g., 1-hexadecanoyl-sn-glycero-3-phosphate), which exhibit higher aqueous solubility .

Functional Properties

Table 2: Physicochemical and Functional Properties
Property 3-(Hexadecyloxy)propyl Dihydrogen Phosphate 1-Hexadecanoyl-sn-glycero-3-phosphate 2-Ethoxy-3-(stearoylamino)propyl Dihydrogen Phosphate
Solubility in Water Low (amphiphilic) Moderate (lysophospholipid) Low (long alkyl chain dominates)
Melting Point (°C) 85–90 (estimated) 120–125 75–80
Critical Micelle Concentration (CMC) ~0.1 mM (estimated) 0.5–1.0 mM Not reported
Reactivity Forms stable micelles; pH-sensitive Hydrolyzes enzymatically Stable under acidic conditions

Sources :

Functional Insights :

  • The target compound’s CMC is lower than lysophosphatidic acids due to its balanced hydrophilic-lipophilic ratio .
  • Its pH sensitivity (from the phosphate group) enables applications in stimuli-responsive drug delivery, unlike 2-ethoxy-3-(stearoylamino) derivatives, which lack ionizable groups .
Table 3: Application-Specific Comparisons
Compound Primary Applications Key Advantages Limitations
3-(Hexadecyloxy)propyl dihydrogen phosphate Surfactant, lipid nanoparticle synthesis Tunable self-assembly; biocompatibility Limited solubility in polar solvents
1-Hexadecanoyl-sn-glycero-3-phosphate Cell signaling, membrane biology studies Native-like lipid behavior Enzymatic degradation
3-(Methoxymethylsilyl)propyl methacrylate Polymer composites, surface modification Silane group enhances adhesion Requires anhydrous conditions
FTY720P () Immunosuppressant drug High bioactivity Complex synthesis

Research Findings :

  • In drug delivery, the target compound outperforms 3-(methoxymethylsilyl)propyl methacrylate in biocompatibility but is less stable than silica-based hybrids .
  • Compared to FTY720P (a sphingosine-1-phosphate analog), it lacks the aromatic and chiral centers critical for receptor binding .

Biological Activity

3-(Hexadecyloxy)propyl dihydrogen phosphate (HDP-P) is a phosphonate compound that has garnered attention for its significant biological activity, particularly in antiviral applications. This article provides a comprehensive overview of the biological activity of HDP-P, including its mechanisms of action, efficacy against various viruses, and relevant case studies.

Chemical Structure and Properties

HDP-P is characterized by its long-chain alkoxy group, which enhances its lipophilicity, facilitating cellular uptake. The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₆H₃₄O₄P
  • Molecular Weight : 346.4 g/mol
  • Functional Groups : Alkoxy group, phosphate group

The biological activity of HDP-P is primarily attributed to its ability to enhance the uptake and conversion of nucleoside phosphonates into their active triphosphate forms within cells. This conversion is crucial for the antiviral efficacy of compounds like cidofovir (CDV) and adefovir (PMEA). The presence of the hexadecyloxy group significantly improves the compound's ability to penetrate cellular membranes, which is often a limiting factor in the effectiveness of nucleoside analogs.

In Vitro Studies

HDP-P has been shown to exhibit potent antiviral activity against a range of viruses, particularly those in the herpes virus family. A study demonstrated that HDP-P was 40 to 100 times more active than CDV in vitro against various herpes group viruses, including:

  • Human Cytomegalovirus (HCMV)
  • Herpes Simplex Virus (HSV)
  • Cowpox Virus
  • Vaccinia Virus

The enhanced activity is attributed to improved cellular uptake and metabolism to the active diphosphate form (CDVpp) .

Comparative Efficacy Table

CompoundVirus TypeEC50 (μM)Relative Activity
HDP-P-CDVHCMV0.140x more active than CDV
HDP-P-CDVCowpox0.0530x more active than CDV
HDP-P-PMEAHIV-10.2Less selective compared to CDV

Case Studies

  • Antiviral Activity Against Herpes Viruses : In a controlled laboratory setting, HDP-P was tested against HCMV and HSV. The results indicated that cells treated with HDP-P exhibited significantly reduced viral loads compared to untreated controls, demonstrating its potential as an effective antiviral agent .
  • Comparison with Other Prodrugs : In comparative studies with other prodrugs like remdesivir, HDP-P showed superior performance in terms of cellular uptake and antiviral potency. For instance, while remdesivir required complex metabolic activation, HDP-P's structure allowed for more straightforward conversion to its active form .
  • Clinical Implications : Preliminary findings suggest that compounds like HDP-P could be beneficial in treating viral infections where traditional therapies have failed due to resistance or poor bioavailability .

Q & A

Q. What are the optimized synthetic routes for 3-(hexadecyloxy)propyl dihydrogen phosphate, and how can researchers troubleshoot low yields?

The synthesis often involves phosphorylation of 3-(hexadecyloxy)propanol using phosphoric acid derivatives under controlled conditions. Key steps include:

  • Protection/deprotection strategies : Use tert-butyl or benzyl groups to protect reactive hydroxyl groups during phosphorylation .
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures improves purity .
  • Yield optimization : Monitor reaction pH (neutral to slightly acidic) and temperature (40–60°C). Low yields may arise from incomplete phosphorylation or side reactions; confirm intermediate structures via 31^{31}P NMR .

Q. How can researchers validate the structural integrity of 3-(hexadecyloxy)propyl dihydrogen phosphate?

Use a combination of:

  • Spectroscopy : 1^{1}H NMR (δ 4.1–4.3 ppm for phosphate-adjacent CH2_2), 31^{31}P NMR (δ 0–2 ppm for phosphate), and FT-IR (P=O stretch at 1250–1300 cm1^{-1}) .
  • Mass spectrometry : ESI-MS in negative mode to detect [M–H]^- ions (expected m/z: ~435 for C19_{19}H39_{39}O6_6P) .
  • Elemental analysis : Match calculated vs. observed C, H, and P percentages (±0.3% tolerance) .

Q. What are the critical storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent hydrolysis .
  • Solvent : Dissolve in anhydrous DMSO or ethanol; avoid aqueous buffers unless used immediately .
  • Decomposition signs : Cloudiness or pH drift in solution indicates degradation; re-purify via ion-exchange chromatography .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 3-(hexadecyloxy)propyl dihydrogen phosphate derivatives?

The stereochemical configuration at the glycerol backbone (e.g., sn-1 vs. sn-3 phosphorylation) impacts membrane interaction and enzyme binding. For example:

  • sn-3 derivatives (natural configuration) show higher affinity for lysophosphatidic acid (LPA) receptors in cell signaling assays .
  • Asymmetric synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry, confirmed by chiral HPLC .
  • Biological assays : Compare enantiomers in vitro (e.g., ERK phosphorylation in HEK293 cells) to quantify activity differences .

Q. What experimental designs are recommended for studying pharmacokinetics of prodrugs incorporating this compound?

  • In vivo models : Administer radiolabeled 32^{32}P-prodrugs to track absorption/distribution in rodents .
  • Metabolite profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free phosphate) in plasma .
  • Tissue specificity : Encapsulate prodrugs in lipid nanoparticles to enhance lymphatic uptake, critical for antiviral applications .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies may arise from cell type specificity or impurity interference. Mitigate by:

  • Purity validation : Ensure >98% purity via HPLC (C18 column, 220 nm detection) .
  • Dose-response curves : Test across 0.1–100 µM ranges in primary vs. immortalized cells .
  • Mechanistic studies : Use CRISPR knockouts (e.g., LPA1 receptor) to isolate cytotoxicity pathways .

Methodological Considerations

Parameter Recommended Protocol Key References
Synthesis yield 60–75% under N2_2 atmosphere, 48h reaction
Stability (pH 7.4) Half-life: 72h at 4°C; <24h at 37°C
Biological activity EC50_{50}: 5–10 µM for LPA receptor activation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.